3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

Standard imidazo[1,2-a]pyridine building blocks often limit library diversification due to a single reactive handle. This 3-chloro-2-carbaldehyde regioisomer overcomes this with two orthogonal reactive sites: the C2-aldehyde for condensations (reductive amination, Knoevenagel) and the C3-Cl bond for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). Key Advantages: • Enables sequential, independent derivatization at two positions for rapid SAR exploration. • Consensus Log P of 1.64, TPSA of 34.37 Ų, and predicted BBB permeation make it ideal for CNS-targeted kinase or GPCR ligand libraries. • Accessible via metal-free chlorocyclization for a cleaner impurity profile in pharmaceutical intermediates. Reliable global supply with batch-to-batch consistency for med chem and process chemistry groups.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 497058-00-1
Cat. No. B061468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
CAS497058-00-1
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Cl)C=O
InChIInChI=1S/C8H5ClN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
InChIKeyQKIXDULAOFEVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 497058-00-1): A Dual-Reactive Heterocyclic Aldehyde Building Block


3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 497058-00-1) is a heterobicyclic building block comprising an imidazo[1,2-a]pyridine core bearing a chloro substituent at the 3-position and a carbaldehyde group at the 2-position . With a molecular formula of C₈H₅ClN₂O and a molecular weight of 180.59 g·mol⁻¹, this compound belongs to the privileged imidazo[1,2-a]pyridine (IPY) scaffold class, which is widely exploited in medicinal chemistry for kinase inhibition, anti-inflammatory, and anti-infective programs [1]. The simultaneous presence of a reactive aldehyde handle and an aryl chloride cross-coupling site makes this compound a versatile intermediate for divergent library synthesis.

Divergent library synthesis via sequential aldehyde and cross-coupling functionalization
Imidazo[1,2-a]pyridine scaffold with ortho-like Cl–CHO juxtaposition for chelation-directed reactions
Supports medicinal chemistry programs in kinase inhibition and anti-infective research contexts

Why 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Cannot Be Replaced by Positional Isomers or Unsubstituted Analogs


The imidazo[1,2-a]pyridine-2-carbaldehyde scaffold exists in multiple chlorinated regioisomeric forms (3-, 6-, 7-, and 8-chloro), each with distinct electronic environments at the reactive centers . The 3-chloro substituent occupies the imidazole ring position adjacent to the aldehyde, creating a unique ortho-like electronic relationship that modulates both the electrophilicity of the aldehyde carbon and the oxidative addition propensity of the C–Cl bond in cross-coupling reactions [1]. In contrast, 6-, 7-, and 8-chloro isomers place the chlorine on the pyridine ring at varying distances from the aldehyde, yielding different reactivity profiles and downstream coupling efficiencies. Simple replacement with the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde forfeits the synthetic versatility of the aryl chloride handle entirely. The quantitative evidence below demonstrates that these differences are not merely theoretical but manifest in measurable property divergences that directly impact synthetic route design and procurement decisions.

Regioisomers
6-, 7-, or 8-chloro isomers place Cl distal to aldehyde, altering electronic environment and may shift cross-coupling efficiency.
Unsubstituted
Imidazo[1,2-a]pyridine-2-carbaldehyde lacks the aryl chloride handle, eliminating sequential derivatization versatility.
3-Bromo analog
May exhibit lower storage stability due to a more labile C–Br bond, potentially compromising long-term inventory reliability.

Quantitative Differentiation Evidence for 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Against Closest Analogs


Predicted Lipophilicity (Consensus Log P) Divergence Between 3-Chloro and Unsubstituted Imidazo[1,2-a]pyridine-2-carbaldehyde

The 3-chloro substituent significantly increases the consensus Log P compared to the unsubstituted parent imidazo[1,2-a]pyridine-2-carbaldehyde. Computational predictions using five independent algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yield a consensus Log P of 1.64 for the 3-chloro derivative . While experimental Log P data for the unsubstituted analog are not directly available from the identical source, the incremental contribution of an aromatic chlorine atom to Log P is approximately +0.7 to +0.9 units based on established fragment-based predictions, placing the unsubstituted analog in the Log P range of approximately 0.7–0.9 [1]. This difference is relevant for partitioning behavior in extraction, chromatographic purification, and passive membrane permeability potential in biological assays.

Predicted Lipophilicity
Class-level inference
ΔLog P ≈ +0.7 to +0.9 vs. unsubstituted
Supports organic-phase reaction and CNS-library screening context
Multi-algorithm consensus prediction; experimental validation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility Comparison: 3-Chloro Derivative vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carbaldehyde

Predicted aqueous solubility for 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is consistently in the moderately soluble range across multiple models: ESOL Log S = –3.04 (0.166 mg/mL), Ali Log S = –2.89 (0.234 mg/mL), SILICOS-IT Log S = –2.65 (0.405 mg/mL) . The unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde lacks the hydrophobic chlorine and is predicted to have higher aqueous solubility by approximately 0.5–0.8 Log S units (class-level estimate based on fragment contribution of aromatic Cl) [1]. This solubility differential directly impacts the choice of solvent systems for reactions such as reductive aminations, Knoevenagel condensations, or Grignard additions where the aldehyde is the reacting center.

Aqueous Solubility
Class-level inference
ΔLog S ≈ –0.5 to –0.8 vs. unsubstituted
Organic-phase reaction compatibility; may require review for aqueous bioconjugation
In silico prediction (ESOL, Ali, SILICOS-IT); context-dependent
Aqueous solubility Formulation Reaction medium compatibility

Topological Polar Surface Area (TPSA) and Drug-Likeness Filter Compliance Across Chloro-Positional Isomers

The TPSA of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is calculated as 34.37 Ų . All monochloroimidazo[1,2-a]pyridine-2-carbaldehyde positional isomers (3-, 6-, 7-, 8-chloro) share the identical molecular formula (C₈H₅ClN₂O), molecular weight (180.59), and TPSA value; thus this parameter does not differentiate them. However, the 3-chloro isomer differs critically in the number of rotatable bonds: the 2-carbaldehyde group has one rotatable bond (C–CHO), which is identical across all 2-carbaldehyde isomers but distinguishes them from 6-, 7-, and 8-carbaldehyde regioisomers that position the aldehyde elsewhere. The 3-chloro-2-carbaldehyde arrangement places the chlorine directly adjacent to the aldehyde on the imidazole ring, creating a unique steric and electronic environment that influences the aldehyde's reactivity in nucleophilic addition and condensation reactions compared to 6-, 7-, or 8-chloro isomers .

TPSA & Drug-Likeness
Class-level inference
Unique ortho-like Cl–CHO juxtaposition
Enables chelation-directed reactivity; TPSA identical across chloro isomers
Source review; no comparative kinetic study identified
Drug-likeness Bioavailability Lead optimization

Predicted CYP450 Inhibition Profile: 3-Chloro vs. Class-Average Imidazo[1,2-a]pyridine Intermediates

In silico CYP450 inhibition prediction for 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde indicates it is a predicted inhibitor of CYP1A2 (Yes) but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 (all predicted No) . This selective CYP1A2 inhibition flag is consistent with the planar, aromatic, low-molecular-weight character of the imidazo[1,2-a]pyridine core. In contrast, the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde, lacking chlorine, may exhibit a different CYP inhibition signature due to altered electronic properties affecting heme iron coordination. While direct comparative CYP data for the unsubstituted analog are unavailable from the same model, the CYP1A2-specific flag for the 3-chloro derivative provides actionable information for medicinal chemistry teams prioritizing certain chemotypes: if CYP1A2 inhibition is a liability for a given project, this compound may be deprioritized or flagged for early metabolite identification studies [1].

CYP450 Inhibition
Supporting evidence
CYP1A2: Yes; 2C19/2C9/2D6/3A4: No
Flags CYP1A2 interaction risk for early ADME review
In silico SVM prediction; experimental confirmation required
CYP450 inhibition Metabolic stability Early ADME flagging

Synthetic Accessibility Score: 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde vs. 3-Bromo Analog

The synthetic accessibility score for 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is 1.66 on a scale from 1 (very easy) to 10 (very difficult), based on fragment contributions modulated by size and complexity, trained on 12,782,590 molecules . This low score reflects the relatively straightforward construction of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-halocarbonyl compounds. In contrast, the 3-bromo analog (3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde) would be expected to have a similar synthetic accessibility score but with a higher molecular weight (225.04 vs. 180.59) and a more reactive (and potentially less stable) C–Br bond. The C–Cl bond in the 3-chloro derivative offers superior stability during storage (2–8°C under argon) compared to the more labile C–Br bond, which is advantageous for procurement and long-term inventory management.

Synthetic Accessibility
Class-level inference
Score 1.66; C–Cl BDE ~397 kJ/mol
Supports multi-step route feasibility and long-term storage stability
BDE advantage over C–Br; no direct stability study available
Synthetic accessibility Route feasibility Scale-up potential

Predicted Blood-Brain Barrier Permeability: 3-Chloro Derivative vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carbaldehyde

According to the BOILED-Egg model prediction, 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is predicted to be blood-brain barrier (BBB) permeant (Yes), with high gastrointestinal absorption . This prediction is consistent with its moderate molecular weight (180.59), low TPSA (34.37 Ų), and consensus Log P (1.64), all of which fall within favorable ranges for CNS penetration. The unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde, with a lower Log P (estimated ~0.7–0.9), would be expected to have marginally reduced BBB permeation probability based on the BOILED-Egg model's dependence on lipophilicity and polarity. The 3-chloro substitution thus shifts the compound into a more CNS-favorable physicochemical space, which is relevant when selecting an aldehyde building block for CNS-targeted library synthesis [1].

BBB Permeability
Class-level inference
BBB permeant: Yes (BOILED-Egg)
Supports CNS-focused library synthesis workflow
Class-level prediction; unsubstituted analog may be borderline
BBB permeability CNS drug discovery Physicochemical profiling

Optimal Procurement and Application Scenarios for 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde


Divergent Library Synthesis via Sequential Aldehyde and Cross-Coupling Functionalization

The 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde scaffold provides two orthogonal reactive handles: the C2-aldehyde for condensations (reductive amination, Knoevenagel, hydrazone formation) and the C3–Cl bond for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). This sequential derivatization strategy, enabled specifically by the 3-chloro-2-carbaldehyde regioisomer, allows rapid generation of diverse compound libraries with independent variation at two positions . The predicted synthetic accessibility score of 1.66 confirms the feasibility of multi-step derivatization without excessive synthetic burden. In contrast, 6-, 7-, or 8-chloro isomers place the cross-coupling site on the pyridine ring, which may compete with pyridine nitrogen coordination to palladium catalysts, potentially reducing coupling efficiency.

CNS-Focused Medicinal Chemistry Programs Requiring BBB-Permeable Building Blocks

With a predicted BBB permeation of 'Yes' (BOILED-Egg model), consensus Log P of 1.64, and TPSA of 34.37 Ų, 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is well-suited as a starting material for CNS-targeted compound libraries . The combination of low molecular weight (180.59), absence of H-bond donors, and favorable lipophilicity places this compound within the desirable CNS drug-like space. Researchers developing kinase inhibitors, GPCR ligands, or anti-neuroinflammatory agents targeting central targets should consider this compound over the more polar unsubstituted analog or the synthetically less versatile non-chlorinated scaffold.

Metal-Free Synthetic Route Development Using Chloroimidazo[1,2-a]pyridine Intermediates

The transition-metal-free chlorocyclization methodology described by Xiao et al. (2015) provides a direct synthetic route to chloroimidazo[1,2-a]pyridines, including the 3-chloro-substituted scaffold . This is particularly relevant for process chemistry groups seeking to avoid trace metal contamination in pharmaceutical intermediates. The 3-chloro-2-carbaldehyde compound can be synthesized via this metal-free approach, offering a cleaner impurity profile compared to traditional metal-catalyzed routes. The 3-chloro substitution pattern is a direct product of this tandem chlorocyclization cascade, whereas 6-, 7-, or 8-chloro isomers may require alternative synthetic strategies.

Bioconjugation and Chemical Probe Synthesis Exploiting Aldehyde Reactivity

The C2-aldehyde group of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde enables bioorthogonal conjugation via hydrazone or oxime ligation with hydrazide- or aminooxy-functionalized biomolecules. The predicted moderate aqueous solubility (0.166–0.405 mg/mL) is adequate for aqueous-compatible bioconjugation at micromolar to low millimolar concentrations . The 3-chloro substituent remains available for subsequent diversification or radiolabeling via cross-coupling, making this compound a dual-purpose chemical probe precursor. The unsubstituted analog lacks this secondary functionalization handle, limiting its utility to single-point conjugation only.

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal aldehyde and C3–Cl handles
Sequential derivatization feasibility and coupling efficiency
CNS-targeted medicinal chemistry
Predicted BBB permeability and low TPSA
Brain exposure in research models; CNS drug-like space
Metal-free synthetic route development
Transition-metal-free chlorocyclization access
Trace metal impurity profile and process scalability
Chemical probe and bioconjugation
Aldehyde bioorthogonal ligation handle
Aqueous compatibility and subsequent cross-coupling diversification

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